molecular formula C7H11N3O4S B1590174 Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate CAS No. 88398-81-6

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Cat. No. B1590174
Key on ui cas rn: 88398-81-6
M. Wt: 233.25 g/mol
InChI Key: ICDLJCWXRUNUNO-UHFFFAOYSA-N
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Patent
US04954164

Procedure details

To 100 ml of a 28 % aqueous ammonia, there was added 20 ml of aqueous solution containing 7.1 g of ethyl-5-mercapto-1-ethyl-4-pyrazole carboxylate and 1.6 g of sodium hydroxide. To this reaction mixture was added 61 g of 6 % aqueous NaOCl solution at 5°-10° C. The precipitated crystals were filtered and washed with water. The resultant moist sulfenamide (5.6g) was suspended in water and an aqueous saturated solution of 5.5 g of potassium permanganate was added to the suspension at room temperature. After stirring vigorously at room temperature, the mixture was filtered. The filtrate was made acidic and extracted with ethyl acetate. After drying, the solvent was evaporated to obtain 1.8 g of the title compound. m.p. 102°-104° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
solvent
Reaction Step One
Name
ethyl-5-mercapto-1-ethyl-4-pyrazole carboxylate
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
61 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[CH2:2]([O:4][C:5]([C:7]1[CH:8]=[N:9][N:10]([CH2:13]C)[C:11]=1[SH:12])=[O:6])[CH3:3].[OH-:15].[Na+].[O-:17]Cl.[Na+]>>[CH2:2]([O:4][C:5]([C:7]1[CH:8]=[N:9][N:10]([CH3:13])[C:11]=1[S:12]([NH2:1])(=[O:17])=[O:15])=[O:6])[CH3:3] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
aqueous solution
Quantity
20 mL
Type
solvent
Smiles
Step Two
Name
ethyl-5-mercapto-1-ethyl-4-pyrazole carboxylate
Quantity
7.1 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1S)CC
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
61 g
Type
reactant
Smiles
[O-]Cl.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring vigorously at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
an aqueous saturated solution of 5.5 g of potassium permanganate was added to the suspension at room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1S(=O)(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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